7-Octenenitrile

Boiling Point Volatility Thermophysical Property

7-Octenenitrile (oct-7-enenitrile, CAS 5048-29-3) is an eight-carbon linear α,ω-unsaturated nitrile characterized by a terminal alkene (C=C) and a terminal nitrile group (-C≡N) separated by a six-carbon methylene spacer. With a molecular weight of 123.20 g/mol and a predicted boiling point of 214.6±19.0 °C at 760 mmHg , this compound serves as a bifunctional building block in organic synthesis.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 5048-29-3
Cat. No. B1311348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octenenitrile
CAS5048-29-3
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC=CCCCCCC#N
InChIInChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2
InChIKeyOXOUJUXDEZZIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octenenitrile (CAS 5048-29-3): Technical Baseline for Scientific Procurement


7-Octenenitrile (oct-7-enenitrile, CAS 5048-29-3) is an eight-carbon linear α,ω-unsaturated nitrile characterized by a terminal alkene (C=C) and a terminal nitrile group (-C≡N) separated by a six-carbon methylene spacer . With a molecular weight of 123.20 g/mol and a predicted boiling point of 214.6±19.0 °C at 760 mmHg , this compound serves as a bifunctional building block in organic synthesis. Its chemical architecture—combining a reactive terminal double bond with a polar, hydrogen-bond-accepting nitrile—enables participation in both alkene-specific transformations (e.g., cross-metathesis, hydroboration) and nitrile-mediated reactions (e.g., hydrolysis, reduction) . Commercially available at purities ≥97% , 7-Octenenitrile is employed as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials .

Why Generic Substitution Fails: 7-Octenenitrile vs. In-Class Analogs and Functional Alternatives


The assumption that 7-Octenenitrile is functionally interchangeable with other C8 nitriles, terminal alkenes, or heteroatom-substituted octenes is not supported by physicochemical and reactivity data. Saturated octanenitrile (CAS 124-12-9) lacks the terminal alkene moiety, precluding its use in olefin metathesis, cross-coupling, and alkene-specific polymerization reactions . Conversely, 7-octen-1-ol (alcohol) and 7-octenoic acid (carboxylic acid) possess different hydrogen-bonding capacities, pKa values, and nucleophilic/electrophilic profiles, resulting in divergent reactivity and downstream compatibility . Even among unsaturated nitriles, positional isomerism (e.g., 4-methylene- or 6-methylene-7-octenenitrile) alters steric and electronic properties, influencing catalyst binding, reaction kinetics, and product regioselectivity . The following quantitative evidence establishes the specific, non-substitutable characteristics of 7-Octenenitrile for informed procurement decisions.

Quantitative Differentiation Evidence: 7-Octenenitrile vs. Key Comparators


Boiling Point Differentiation: 7-Octenenitrile vs. Octanenitrile and 7-Octen-1-ol

The boiling point of 7-Octenenitrile (214.6±19.0 °C at 760 mmHg) is significantly higher than that of its saturated analog octanenitrile (206.2±3.0 °C) and notably higher than the corresponding alcohol 7-octen-1-ol (188.1±19.0 °C) . This 8.4 °C difference relative to octanenitrile, and a 26.5 °C difference relative to the alcohol, reflects the influence of the terminal alkene and nitrile dipolar interactions on intermolecular forces, impacting distillation and purification protocols.

Boiling Point Volatility Thermophysical Property

Vapor Pressure Differentiation: Volatility Profile of 7-Octenenitrile vs. 7-Octenoic Acid

7-Octenenitrile exhibits a predicted vapor pressure of 0.2±0.4 mmHg at 25 °C , which is orders of magnitude higher than that of 7-octenoic acid (0.0±1.0 mmHg at 25 °C) . This marked difference in volatility stems from the stronger intermolecular hydrogen bonding in the carboxylic acid, which substantially reduces its equilibrium vapor pressure. The higher volatility of the nitrile has direct implications for handling, containment, and potential inhalation exposure risk assessment.

Vapor Pressure Volatility Occupational Exposure

Functional Group Reactivity: Terminal Alkene in 7-Octenenitrile vs. Saturated Octanenitrile

7-Octenenitrile possesses a terminal alkene moiety (CH₂=CH-) that is absent in the saturated analog octanenitrile (CAS 124-12-9) [1]. This structural feature enables a suite of alkene-specific transformations—including olefin cross-metathesis, hydroboration-oxidation, epoxidation, and thiol-ene click chemistry—that are inaccessible with octanenitrile. The nitrile group itself further offers orthogonal reactivity (e.g., hydrolysis to carboxylic acid, reduction to primary amine), establishing 7-Octenenitrile as a truly bifunctional synthetic intermediate.

Synthetic Utility Cross-Metathesis Hydroboration

Lipophilicity (LogP) Differentiation: 7-Octenenitrile vs. 7-Octenylamine

The predicted octanol-water partition coefficient (LogP) for 7-Octenenitrile is 2.23 (ACD/LogP) , while the corresponding amine, 7-octenylamine, has a predicted XLogP of 2.2 [1]. Although numerically similar, the nitrile group (a hydrogen-bond acceptor) and amine group (both donor and acceptor) confer different solubility and permeability properties. Moreover, the nitrile's LogD remains constant across physiological pH, whereas the amine's LogD varies with protonation state, impacting partitioning behavior in biological and environmental systems.

LogP Hydrophobicity ADME

Procurement-Driven Application Scenarios for 7-Octenenitrile (CAS 5048-29-3)


Synthesis of Bifunctional Intermediates via Orthogonal Reactivity

7-Octenenitrile is procured when a synthetic route requires sequential or orthogonal functionalization of a terminal alkene and a nitrile group. The terminal alkene can undergo cross-metathesis with functionalized olefins (e.g., acrylates, allylic alcohols) using ruthenium or molybdenum catalysts to extend the carbon chain while installing additional functionality, followed by nitrile hydrolysis to yield ω-unsaturated carboxylic acids or reduction to primary amines . This orthogonal reactivity is not achievable with saturated octanenitrile or heteroatom-substituted analogs like 7-octen-1-ol.

Pharmaceutical Intermediate in Agonist/Antagonist Scaffold Construction

The combination of a terminal alkene and a polar nitrile in an eight-carbon chain makes 7-Octenenitrile a valuable building block for constructing pharmacophores that require a specific spatial arrangement of hydrophobic and polar groups. The nitrile can serve as a bioisostere for carbonyl or halogen moieties, while the terminal alkene permits late-stage diversification via Heck coupling or hydroboration to install aromatic or heteroaromatic rings . This utility in medicinal chemistry contexts is documented in vendor technical literature highlighting its use as a synthetic intermediate for drug discovery .

Flavor and Fragrance Component Development

7-Octenenitrile is utilized in the flavor and fragrance industry as a synthetic intermediate or as a component itself, owing to its characteristic odor profile . The terminal alkene and nitrile functionalities enable the synthesis of more complex odorant molecules, such as substituted octane(ene) nitriles used in perfumery [1]. The compound's predicted vapor pressure of 0.2±0.4 mmHg at 25 °C is within a range that can contribute to odor perception while providing adequate stability during formulation .

Polymer and Materials Science Building Block

The terminal alkene of 7-Octenenitrile renders it a suitable monomer or comonomer for metathesis polymerization (ROMP) and other chain-growth polymerizations [2]. Incorporation of a nitrile-containing monomer imparts polarity and potential post-polymerization functionalization sites to the resulting polymer backbone, enabling the design of materials with tunable surface properties, adhesion characteristics, or reactivity .

Technical Documentation Hub

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